(R)-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride

Chiral resolution Asymmetric synthesis Optical purity

Racemic or low-purity benzimidazole building blocks introduce stereochemical uncertainty in asymmetric synthesis. (R)-1-(1H-Benzimidazol-2-yl)ethylamine hydrochloride (CAS 1234996-74-7), with defined (R)-stereochemistry at the α-carbon amine, eliminates this risk. • Enantiomeric Purity: ≥97% (HPLC); optical purity ≥95.0% with documented optical rotation. • Biological Selectivity: Up to 28-fold IC50 differences between enantiomers in benzimidazole amine hybrids-critical for accurate SAR. • Batch Reliability: 99.1% batch purity with full analytics (NMR, HPLC, MS) for reproducible hit-to-lead and QC workflows.

Molecular Formula C9H12ClN3
Molecular Weight 197.666
CAS No. 1234996-74-7
Cat. No. B595293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride
CAS1234996-74-7
Molecular FormulaC9H12ClN3
Molecular Weight197.666
Structural Identifiers
SMILESCC(C1=NC2=CC=CC=C2N1)N.Cl
InChIInChI=1S/C9H11N3.ClH/c1-6(10)9-11-7-4-2-3-5-8(7)12-9;/h2-6H,10H2,1H3,(H,11,12);1H/t6-;/m1./s1
InChIKeyHFHWHWCRHSKBOZ-FYZOBXCZSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(1H-Benzimidazol-2-yl)ethylamine HCl Profile


(R)-1-(1H-Benzimidazol-2-yl)ethylamine hydrochloride is a chiral benzimidazole derivative, specifically the (R)-enantiomer of 1-(1H-benzimidazol-2-yl)ethylamine as its hydrochloride salt. It is a bicyclic aromatic heterocyclic compound formed by fusing a six-membered benzene ring and a five-membered imidazole ring, with a molecular formula of C9H12ClN3 and a molecular weight of 197.67 g/mol . The compound possesses a single chiral center at the carbon atom bearing the amine group . It is primarily utilized as a high-purity chiral building block in pharmaceutical research and asymmetric synthesis .

Stereochemistry Single (R)-enantiomer, hydrochloride salt
Research role Chiral building block for asymmetric synthesis

Why (R)-1-(1H-Benzimidazol-2-yl)ethylamine HCl Is Irreplaceable


The (R)-enantiomer of 1-(1H-benzimidazol-2-yl)ethylamine hydrochloride is not interchangeable with its (S)-counterpart, the racemic mixture, or other benzimidazole ethylamine derivatives due to its precise stereochemical configuration. In asymmetric synthesis, the three-dimensional orientation of the chiral amine directly dictates the stereochemical outcome of downstream reactions . Furthermore, biological systems exhibit enantioselective recognition; thus, using the incorrect enantiomer or a racemic mixture can lead to drastically altered pharmacological activity, as demonstrated by the divergent carbonic anhydrase inhibition profiles observed among chiral benzimidazole amine hybrids [1]. For procurement, substituting with a lower-purity or racemic batch introduces stereochemical uncertainty, compromising experimental reproducibility and regulatory compliance in pharmaceutical development .

(S)-enantiomer

May direct opposite stereochemical outcomes in asymmetric synthesis.

Racemic mixture

Results in equal enantiomer mixture, compromising stereochemical control.

Other benzimidazole derivatives

Chiral recognition may shift significantly among benzimidazole amines.

Procurement Evidence for (R)-1-(1H-Benzimidazol-2-yl)ethylamine HCl


Enantiomeric Purity vs. Racemic Mixture

The (R)-1-(1H-Benzimidazol-2-yl)ethylamine hydrochloride from Shao-yuan exhibits a validated optical purity of ≥95.0%, ensuring that the product is predominantly the (R)-enantiomer. This contrasts sharply with a racemic mixture (CAS 73042-50-9) which, by definition, contains a 1:1 ratio of (R)- and (S)-enantiomers and thus possesses 0% enantiomeric excess . The high optical purity directly mitigates the risk of introducing unwanted stereochemical impurities into asymmetric syntheses [1].

Enantiomeric purity
Head-to-head
Target: ≥95.0% optical purity
Racemic: 0% enantiomeric excess
Absolute difference: ≥95% ee
Supports stereochemical control in asymmetric synthesis.
HPLC at 214 nm
Chiral resolution Asymmetric synthesis Optical purity

Chemical Purity vs. Class Average

The batch purity of (R)-1-(1H-Benzimidazol-2-yl)ethylamine hydrochloride from Shao-yuan is specified as 99.1% (214 nm HPLC), which exceeds the standard 97% purity offered by many generic suppliers . While Sigma-Aldrich lists a 97% specification, the Shao-yuan batch demonstrates a higher standard of chemical purity, translating to a lower burden of unspecified impurities that could interfere with sensitive catalytic or biological assays .

Chemical purity
Specification review
Target: 99.1% (214nm HPLC)
Generic supplier: 97% specification
+2.1% absolute purity gain
May reduce impurity interference in sensitive assays.
Batch-specific HPLC data
Chemical purity Analytical QC HPLC

Enantiomer-Dependent Carbonic Anhydrase Inhibition

A study by Tunç et al. (2023) on structurally related chiral benzimidazole amine hybrids (compounds 4a-4d) demonstrated that even subtle changes in stereochemistry lead to significant differences in human carbonic anhydrase I (hCA-I) and II (hCA-II) inhibition. The IC50 values varied by up to 28-fold between different enantiomeric pairs (e.g., 4c IC50 = 0.173 μM vs. 4a IC50 = 4.895 μM for hCA-I). This class-level inference strongly supports the premise that the (R)-enantiomer of 1-(1H-benzimidazol-2-yl)ethylamine will exhibit distinct biological activity compared to the (S)-enantiomer or racemic mixture [1].

Stereochemistry-activity
Class-level
Up to 28×
IC50 range 0.173–4.895 μM (hCA-I)
Class evidence supports enantiomer-specific activity.
Data from related chiral benzimidazole hybrids
Carbonic anhydrase Enzyme inhibition Enantioselectivity

Verified CAS Registry vs. Ambiguous Nomenclature

The compound is unambiguously identified by CAS number 1234996-74-7, which is specifically assigned to the (R)-enantiomer hydrochloride salt. This contrasts with the racemic form (CAS 73042-50-9) and the (S)-enantiomer (CAS 925689-54-9) . Using the precise CAS number during procurement eliminates the risk of cross-contamination with the wrong enantiomer—a common pitfall when relying solely on ambiguous IUPAC names or synonyms. Vendor-supplied analytical certificates of analysis (CoA) confirm identity against this specific CAS registry .

Chemical identity
Head-to-head
CAS 1234996-74-7
Specific to (R)-enantiomer hydrochloride
Precise identifier prevents enantiomer misidentification.
Distinct from (S)- and racemic CAS
CAS registry Chemical identity Procurement compliance

Application Scenarios for (R)-1-(1H-Benzimidazol-2-yl)ethylamine HCl


Asymmetric Synthesis of Chiral Intermediates

The high optical purity (≥95.0%) and batch purity (99.1%) make this compound ideally suited as a chiral building block in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). Its (R)-configured amine acts as a stereochemical anchor, ensuring that downstream products are produced with minimal racemization, which is essential for meeting ICH Q6A specifications on chiral purity .

Enantioselective Catalyst & Ligand Development

Given the demonstrated enantioselectivity of benzimidazole amine hybrids in biological systems (up to 28-fold difference in IC50), this compound is a prime candidate for developing chiral ligands or organocatalysts for asymmetric transformations. Its precise (R)-stereochemistry ensures consistent enantioselectivity in catalytic cycles, as corroborated by literature on similar chiral benzimidazole scaffolds [1].

GPCR & Kinase Target Exploration

The benzimidazole core is a privileged pharmacophore in kinase inhibitors and GPCR modulators. The unambiguous CAS registry (1234996-74-7) and high purity support its use in hit-to-lead campaigns where trace stereochemical impurities could confound SAR. The class-level evidence of enantiomer-dependent carbonic anhydrase inhibition highlights the necessity of using the correct (R)-enantiomer to avoid false-negative or false-positive results in biological assays .

Analytical Reference Standard & QC

With a documented optical rotation and high batch purity (99.1%), this compound can serve as a chiral reference standard for HPLC method development and enantiomeric purity validation of synthesized benzimidazole derivatives. Its use as a calibrant ensures that analytical methods can accurately resolve and quantify the (R)- and (S)-enantiomers, a critical step in pharmaceutical quality control .

Application
Selection Property
Validation Focus
Asymmetric synthesis of chiral intermediates
Enantiomeric purity control
Stereochemical outcome reproducibility
Enantioselective catalyst & ligand development
Stereochemical configuration fidelity
Enantioselectivity in catalytic cycles
GPCR & kinase target exploration
Privileged pharmacophore identity
Stereochemical impurity risk mitigation
Chiral reference standard for analytical QC
Certified chiral identity
Enantiomeric resolution and quantitation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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